2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
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Overview
Description
2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the diphenylmethyl group. The indole moiety is then attached through a series of condensation reactions. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperazine or indole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, while the indole moiety can bind to various enzymes and proteins. These interactions can modulate signaling pathways and biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and are studied for their potential as alpha1-adrenergic receptor antagonists.
Imidazole Derivatives: Compounds containing the imidazole ring have similar biological activities and are used in various therapeutic applications.
Uniqueness
What sets 2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone apart is its unique combination of the piperazine and indole moieties, which confer distinct pharmacological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C28H31N3O |
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Molecular Weight |
425.6 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C28H31N3O/c1-22-20-25-14-8-9-15-26(25)31(22)27(32)21-29-16-18-30(19-17-29)28(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15,22,28H,16-21H2,1H3 |
InChI Key |
IHJMIXWCRQUKHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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